An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide
Introduction
[3,5-Bis(aminomethyl)phenyl]methanamine, a tripodal amine, serves as a versatile building block in supramolecular chemistry and drug development. Its trihydrobromide salt form is often utilized for its stability and solubility in aqueous media. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, offering insights into the influence of its molecular structure and protonation state on the NMR spectrum. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this compound.
Theoretical Framework for Chemical Shift Prediction
The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. For [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, several key factors influence the ¹H and ¹³C chemical shifts:
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Aromatic Ring Currents: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This effect generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[1]
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Inductive Effects: The aminomethyl (-CH₂NH₃⁺) substituents are electron-withdrawing due to the positive charge on the nitrogen atoms. This inductive effect deshields the adjacent aromatic carbons and protons, leading to downfield shifts.[2][3]
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Protonation of Amine Groups: The formation of the trihydrobromide salt involves the protonation of the three primary amine groups to form ammonium (-NH₃⁺) groups. This protonation has a significant deshielding effect on the adjacent methylene (-CH₂-) protons and carbons. The positively charged nitrogen atom strongly withdraws electron density, causing a notable downfield shift in the signals of the neighboring nuclei.[4]
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Symmetry: The molecule possesses a C₃ axis of symmetry through the center of the benzene ring. This symmetry results in chemical equivalence for certain protons and carbons, simplifying the expected NMR spectra. Specifically, the three aminomethyl groups are chemically equivalent, as are the two aromatic protons and two of the aromatic carbons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the ammonium protons. The chemical shifts are predicted based on the analysis of related compounds such as benzylamine and its hydrobromide salt, and the known effects of protonation on amine derivatives.[4][5][6]
| Proton Label | Description | Predicted Chemical Shift (δ) of Neutral Species (ppm) | Predicted Chemical Shift (δ) of Trihydrobromide Salt (ppm) | Multiplicity | Integration |
| Hₐ | Aromatic CH | ~7.2 - 7.4 | ~7.5 - 7.8 | Singlet | 3H |
| Hₙ | Methylene CH₂ | ~3.8 - 4.0 | ~4.1 - 4.4 | Singlet | 6H |
| Hₙ | Ammonium NH₃⁺ | ~1.5 - 2.5 | ~8.0 - 8.5 | Broad Singlet | 9H |
Analysis of Predicted ¹H NMR Chemical Shifts
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Aromatic Protons (Hₐ): In the neutral form, the aromatic protons are expected to resonate in the typical aromatic region. Upon protonation to the trihydrobromide salt, the electron-withdrawing nature of the three -CH₂NH₃⁺ groups will deshield these protons, causing a downfield shift to approximately 7.5 - 7.8 ppm. Due to the 1,3,5-substitution pattern, these three protons are chemically equivalent and will appear as a singlet.
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Methylene Protons (Hₙ): The methylene protons adjacent to the nitrogen atoms will experience a significant downfield shift upon protonation.[4] In the neutral amine, these protons would likely appear around 3.8-4.0 ppm. In the trihydrobromide salt, the strong deshielding effect of the positively charged ammonium groups is predicted to shift this signal to the 4.1 - 4.4 ppm range. As all three aminomethyl groups are equivalent, these six protons will give rise to a single singlet.
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Ammonium Protons (Hₙ): The protons of the ammonium groups (-NH₃⁺) are expected to be significantly deshielded and will likely appear as a broad singlet in the region of 8.0 - 8.5 ppm. The broadness of this peak is due to rapid chemical exchange with any residual water in the solvent and scalar coupling to the quadrupolar ¹⁴N nucleus.[7] The chemical shift of these protons is also highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of the trihydrobromide salt will show four distinct signals corresponding to the three types of carbon atoms in the molecule. The chemical shifts are predicted based on data from similar aromatic compounds and the established effects of protonation on the carbon chemical shifts of amines.[2][3]
| Carbon Label | Description | Predicted Chemical Shift (δ) of Neutral Species (ppm) | Predicted Chemical Shift (δ) of Trihydrobromide Salt (ppm) |
| C₁ | Aromatic C-H | ~128 - 130 | ~130 - 133 |
| C₂ | Aromatic C-CH₂ | ~138 - 140 | ~135 - 138 |
| C₃ | Methylene CH₂ | ~45 - 47 | ~42 - 45 |
Analysis of Predicted ¹³C NMR Chemical Shifts
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Aromatic Carbons (C₁, C₂): The aromatic carbon atoms are expected in the range of 125-150 ppm.[1] The protonated aromatic carbons (C₁) are predicted to be slightly downfield in the salt compared to the neutral species due to the overall electron-withdrawing nature of the substituents. The quaternary aromatic carbons (C₂) attached to the aminomethyl groups are expected to be deshielded in the neutral form. Upon protonation, a slight upfield shift might be observed for the ipso-carbon, a phenomenon sometimes seen in protonated anilines.
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Methylene Carbons (C₃): Similar to the methylene protons, the methylene carbons will be significantly affected by the protonation of the adjacent amine group. While typically, carbons attached to nitrogen in aliphatic amines appear in the 37-45 ppm range, the protonation to an ammonium salt generally causes a slight upfield shift for the alpha-carbon.[2] Therefore, the methylene carbon signal is predicted to be in the 42-45 ppm range for the trihydrobromide salt.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, the following detailed protocol is recommended:
1. Sample Preparation: a. Weigh approximately 10-20 mg of the trihydrobromide salt directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for their ability to dissolve amine salts. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.[8][9] c. Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. Ensure a homogeneous solution.
2. NMR Instrument Parameters: a. Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution. b. ¹H NMR Acquisition: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. ii. Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm. iii. Acquisition Time: An acquisition time of at least 2 seconds to ensure good resolution. iv. Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei. v. Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. vi. Temperature: Maintain a constant temperature, typically 298 K (25 °C). c. ¹³C NMR Acquisition: i. Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to simplify the spectrum and improve sensitivity. ii. Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm. iii. Acquisition Time: An acquisition time of 1-2 seconds. iv. Relaxation Delay: A relaxation delay of 2-5 seconds. v. Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum carefully. c. Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference (δ ≈ 4.79 ppm). For DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H and 39.52 ppm for ¹³C) should be used. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide with labeled nuclei.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide. The predicted chemical shifts, based on established NMR principles and data from analogous compounds, serve as a valuable reference for the structural verification and quality control of this important chemical intermediate. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for accurate spectral interpretation. The inherent symmetry of the molecule simplifies the spectra, and the significant downfield shifts upon protonation of the amine groups are key characteristic features to be observed.
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